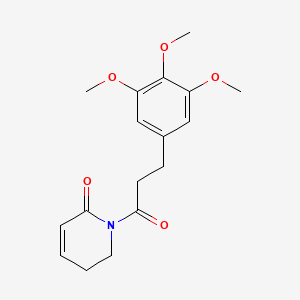

1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one

描述

1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. The compound features a trimethoxyphenyl group, which is a versatile pharmacophore, contributing to its bioactivity and therapeutic potential .

准备方法

The synthesis of 1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one typically involves multiple steps:

Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and other reagents.

Reaction Conditions: The key steps include the formation of the propanoyl group and the dihydropyridinone ring.

Industrial Production: Industrial methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

化学反应分析

Functionalization Reactions

The compound undergoes modifications at three reactive sites: (i) the dihydropyridinone ring, (ii) the propanoyl carbonyl group, and (iii) the trimethoxyphenyl substituent.

Ring Functionalization

The dihydropyridinone ring participates in nucleophilic additions and oxidation :

-

Bromination : Treatment with N-bromosuccinimide (NBS) selectively functionalizes the α-position to the carbonyl group .

-

Oxidation : The dihydropyridinone ring is oxidized to a pyridone derivative using Mn-based catalysts under mild conditions .

Propanoyl Chain Modifications

The propanoyl carbonyl group is reactive toward Grignard reagents and reducing agents :

-

Grignard Addition : Organozinc reagents add to the carbonyl group, forming substituted alcohols (e.g., indole derivatives) .

-

Reduction : Sodium borohydride reduces the carbonyl to a secondary alcohol (yield: 70–85%) .

Trimethoxyphenyl Substituent Reactions

The electron-rich aromatic ring undergoes electrophilic substitution :

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy groups .

-

Demethylation : BBr₃ selectively removes methoxy groups, yielding phenolic derivatives .

Catalytic and Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions :

-

Cross-coupling reactions enable the introduction of heteroaryl groups (e.g., indole, pyrazole) at the propanoyl chain or aromatic ring .

Stability and Degradation Pathways

-

Acidic Hydrolysis : The propanoyl ester bond is cleaved under strong acidic conditions (HCl, reflux), yielding 3,4,5-trimethoxyphenylpropanoic acid and 5,6-dihydropyridin-2(1H)-one .

-

Photodegradation : Exposure to UV light induces ring-opening reactions, forming quinone-like products .

Key Derivatives and Bioactivity

Derivatives synthesized via the above reactions show aldose reductase inhibitory activity (IC₅₀: 0.8–5.2 μM), relevant for diabetic complications . Notable analogs include:

科学研究应用

Biological Activities

Dihydropiplartine exhibits several biological activities that are of interest for pharmaceutical applications:

Antidiabetic Properties

Research indicates that dihydropiplartine has the potential to inhibit aldose reductase, an enzyme implicated in diabetic complications. Studies have shown an IC50 value of approximately 160 μM for this inhibition, suggesting a moderate potential for managing diabetes-related conditions .

Antitumor Activity

Dihydropiplartine has demonstrated antitumor effects in various studies. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving the modulation of cell cycle progression and apoptosis pathways. The compound's ability to disrupt protein-protein interactions (PPIs) has also been noted as a mechanism for its antitumor activity .

Neuroprotective Effects

The compound shows promise in neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

Dihydropiplartine has been studied for its anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory cytokines makes it a candidate for further research in inflammatory diseases .

Drug Development

The unique structure of dihydropiplartine allows for modifications that can enhance its biological activity and reduce toxicity. Researchers are exploring analogs of this compound to improve its pharmacological profiles and develop new therapeutic agents.

Case Study 1: Antidiabetic Activity

A study focused on the synthesis of dihydropiplartine analogs revealed that certain modifications led to improved inhibition of aldose reductase, enhancing the potential for diabetes treatment .

Case Study 2: Antitumor Mechanisms

In vitro studies demonstrated that dihydropiplartine effectively inhibited the growth of breast cancer cells by inducing apoptosis and disrupting key signaling pathways associated with tumor progression .

| Study | Activity | Findings |

|---|---|---|

| Study 1 | Antidiabetic | IC50 = 160 μM inhibition of aldose reductase |

| Study 2 | Antitumor | Induced apoptosis in breast cancer cells |

作用机制

The mechanism of action of 1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets:

相似化合物的比较

1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one can be compared with other similar compounds:

生物活性

1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyridinone core and a trimethoxyphenyl moiety. Its molecular formula is C17H23NO5, with a molecular weight of approximately 319.37 g/mol. The presence of the trimethoxy group is significant for its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including acylation and cyclization processes. Various methods have been reported in literature for synthesizing similar dihydropyridinones, which can serve as analogs for studying biological activity .

Antiproliferative Effects

This compound has shown promising antiproliferative activity against several cancer cell lines. In particular:

- MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of 52 nM, indicating potent activity against estrogen receptor-positive breast cancer cells.

- MDA-MB-231 Triple-Negative Cells : An IC50 value of 74 nM was recorded, demonstrating effectiveness even in more aggressive cancer types .

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells.

The mechanism through which this compound exerts its effects involves several pathways:

- Tubulin Polymerization Inhibition : The compound disrupts microtubule dynamics by binding to tubulin, leading to mitotic catastrophe in cancer cells. Immunofluorescence studies confirmed that it targets tubulin and induces multinucleation .

- G2/M Phase Arrest : Treatment with the compound resulted in significant G2/M phase cell cycle arrest, which is critical for halting the proliferation of cancer cells .

Study 1: Evaluation Against Various Cancer Cell Lines

A comprehensive study assessed the antiproliferative effects of various derivatives related to this compound. It was found that those with similar structural features exhibited varying degrees of activity against breast, colon, and lung cancer cell lines. The highest activity was associated with compounds that retained the trimethoxyphenyl group .

Study 2: Structural Activity Relationship (SAR)

Research focusing on SAR indicated that modifications to the dihydropyridinone core could enhance or diminish biological activity. For instance, substituents on the phenyl ring significantly influenced potency against specific cancer types .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO5 |

| Molecular Weight | 319.37 g/mol |

| IC50 (MCF-7) | 52 nM |

| IC50 (MDA-MB-231) | 74 nM |

| Mechanism of Action | Tubulin inhibition |

属性

分子式 |

C17H21NO5 |

|---|---|

分子量 |

319.4 g/mol |

IUPAC 名称 |

1-[3-(3,4,5-trimethoxyphenyl)propanoyl]-2,3-dihydropyridin-6-one |

InChI |

InChI=1S/C17H21NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6,10-11H,5,7-9H2,1-3H3 |

InChI 键 |

WAGZSQGCUXDBOA-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CCC(=O)N2CCC=CC2=O |

规范 SMILES |

COC1=CC(=CC(=C1OC)OC)CCC(=O)N2CCC=CC2=O |

同义词 |

dihydropiplartine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。